molecular formula C14H14O4 B11867677 Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11867677
M. Wt: 246.26 g/mol
InChI Key: YDDWAJACENTBHF-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by its chromene ring structure, which is a fused benzene and α-pyrone ring system. Coumarin derivatives, including this compound, are widely studied for their potential therapeutic properties and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4,6-dimethyl-2H-chromen-2-one with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, antioxidant, or modulator of cellular signaling pathways. Its chromene ring structure allows it to interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl coumarin-3-carboxylate: Another coumarin derivative with similar structural features and biological activities.

    Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Known for its selective inhibition of monoamine oxidase B (MAO-B).

    Ethyl 2-oxo-2H-chromene-3-carboxylate: A simpler coumarin derivative with diverse applications

Uniqueness

Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. Its 4,6-dimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 4,6-dimethyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C14H14O4/c1-4-17-13(15)12-9(3)10-7-8(2)5-6-11(10)18-14(12)16/h5-7H,4H2,1-3H3

InChI Key

YDDWAJACENTBHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)OC1=O)C

Origin of Product

United States

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